molecular formula C15H20FN7 B6460033 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549008-19-5

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B6460033
CAS No.: 2549008-19-5
M. Wt: 317.36 g/mol
InChI Key: QBKLHBKZTRXVCS-UHFFFAOYSA-N
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Description

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluoropyrimidine moiety attached to a piperazine ring, which is further linked to a trimethylpyrimidine structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKLHBKZTRXVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of the fluoropyrimidine intermediate. This can be achieved by reacting a suitable pyrimidine derivative with a fluorinating agent under controlled conditions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring. This can be accomplished by cyclization reactions involving diamine derivatives and appropriate reagents.

    Coupling Reactions: The fluoropyrimidine intermediate is then coupled with the piperazine derivative using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, affecting their function. The piperazine ring can modulate receptor activities, while the trimethylpyrimidine structure can influence the compound’s overall stability and reactivity. These interactions collectively contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19FN6C_{15}H_{19}FN_6, with a molecular weight of 326.33 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety and a trimethyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H19FN6C_{15}H_{19}FN_6
Molecular Weight326.33 g/mol
CAS Number2548995-25-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the 5-fluoropyrimidine moiety is believed to enhance its affinity for these targets, potentially leading to altered enzyme activity and subsequent therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of fluoropyrimidine have shown effectiveness against leukemia and solid tumors by interfering with nucleic acid synthesis and function .

Tyrosinase Inhibition

In studies focused on skin pigmentation disorders, compounds containing piperazine derivatives have demonstrated significant inhibition of tyrosinase activity. This inhibition is crucial for developing treatments for hyperpigmentation conditions . While specific data on this compound's IC50 values are not available, related compounds have shown promising results in low micromolar concentrations.

Case Studies

  • Inhibition of Cancer Cell Growth :
    A study on similar fluoropyrimidine derivatives indicated that they inhibited the growth of leukemia L1210 cells at concentrations as low as 4×107M4\times 10^{-7}M . This suggests that this compound may possess comparable activity.
  • Tyrosinase Inhibition :
    In a comparative study on tyrosinase inhibitors, derivatives containing piperazine rings exhibited IC50 values ranging from 0.18μM0.18\mu M to 40.43μM40.43\mu M against Agaricus bisporus tyrosinase . While the exact IC50 for our compound remains to be determined, these findings highlight its potential in skin-related therapies.

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